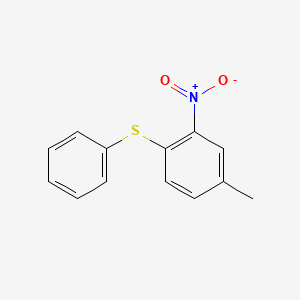![molecular formula C16H31N3O2 B8280327 Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate](/img/structure/B8280327.png)
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a piperazine ring, and an aminocyclohexyl moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Métodos De Preparación
The synthesis of tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-aminocyclohexylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate is used in various scientific research fields, including:
Mecanismo De Acción
The mechanism of action of tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Tert-butyl trans-4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the aminocyclohexyl moiety, leading to different chemical and biological properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
Propiedades
Fórmula molecular |
C16H31N3O2 |
|---|---|
Peso molecular |
297.44 g/mol |
Nombre IUPAC |
tert-butyl 4-[(4-aminocyclohexyl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H31N3O2/c1-16(2,3)21-15(20)19-10-8-18(9-11-19)12-13-4-6-14(17)7-5-13/h13-14H,4-12,17H2,1-3H3 |
Clave InChI |
GBGWXXNZMIKZGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCC(CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8280264.png)
![2-[(Methylthio)(4-nitrophenyl)methylene]propanedinitrile](/img/structure/B8280269.png)
![2-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8280271.png)



![[2-Chloro-4-(3-fluorophenyl)pyridin-3-yl]methanol](/img/structure/B8280289.png)

![4-{[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]carbamoyl}-3-nitrobenzoic acid](/img/structure/B8280306.png)




